![molecular formula C13H20N2O3S B4847315 N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4847315.png)
N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide
Übersicht
Beschreibung
N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. It was first synthesized in 1994 by scientists at Sankyo Company Limited in Japan. Since then, NS-398 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide inhibits COX-2 activity by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain associated with various diseases.
Biochemical and Physiological Effects:
N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models of disease. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide is a highly selective inhibitor of COX-2 enzyme activity, which makes it a valuable tool for studying the role of COX-2 in various diseases. However, its use is limited by its low solubility in water and its potential to interact with other enzymes and proteins in the body.
Zukünftige Richtungen
There are several future directions for the use of N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide in scientific research. One potential application is in the development of new therapies for cancer and inflammation. Another potential application is in the study of the role of COX-2 in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide could be used in combination with other drugs to enhance their therapeutic effects.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide has been widely used in scientific research for its ability to selectively inhibit COX-2 enzyme activity. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response. Its overexpression has been linked to the development of various diseases, including cancer, arthritis, and cardiovascular disease. N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to inhibit COX-2 activity without affecting the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Eigenschaften
IUPAC Name |
N-ethyl-2-(N-methylsulfonylanilino)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-12(13(16)14-5-2)15(19(3,17)18)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZMUCHWHZNJFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC)N(C1=CC=CC=C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.